
2-Methylbenzimidazole-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbenzimidazole-5,6-diol is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a benzene ring fused to an imidazole ring, with methyl and diol groups attached at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzimidazole-5,6-diol typically involves the cyclization of o-phenylenediamine derivatives with appropriate aldehydes or ketones. One common method is the condensation of 2-nitroaniline with formaldehyde, followed by reduction and cyclization to form the benzimidazole ring. The reaction conditions often include acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbenzimidazole-5,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the diol groups to corresponding quinones.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, with reagents like halogens or sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol groups can yield quinones, while reduction of nitro groups can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives .
Applications De Recherche Scientifique
2-Methylbenzimidazole-5,6-diol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents and drug candidates.
Medicine: Due to its pharmacological properties, this compound is investigated for its potential use in treating various diseases, such as infections and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. .
Mécanisme D'action
The mechanism of action of 2-Methylbenzimidazole-5,6-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound, benzimidazole, shares the core structure but lacks the methyl and diol groups. It is widely studied for its biological activities and serves as a precursor for various derivatives.
2-Methylbenzimidazole: This compound is similar but lacks the diol groups. It is used in the synthesis of pharmaceuticals and other chemicals.
5,6-Dimethylbenzimidazole: This derivative has two methyl groups instead of a methyl and diol group. .
Uniqueness
2-Methylbenzimidazole-5,6-diol is unique due to the presence of both methyl and diol groups, which confer distinct chemical and biological propertiesThe combination of these groups allows for the exploration of new chemical reactions and the development of novel therapeutic agents .
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
2-methyl-1H-benzimidazole-5,6-diol |
InChI |
InChI=1S/C8H8N2O2/c1-4-9-5-2-7(11)8(12)3-6(5)10-4/h2-3,11-12H,1H3,(H,9,10) |
Clé InChI |
AXUDYYPUJZTLSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC(=C(C=C2N1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



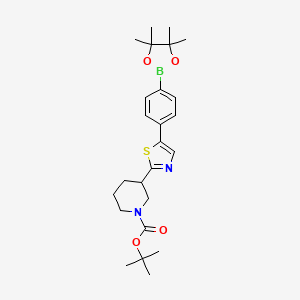

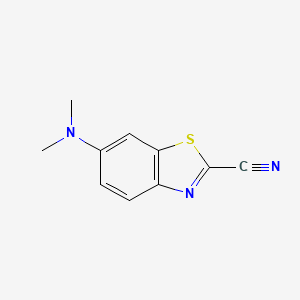
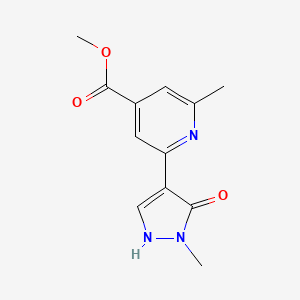
![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)
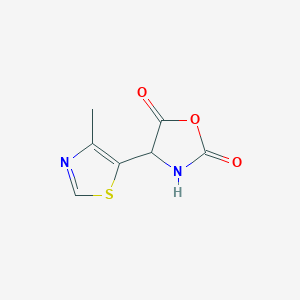
![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)

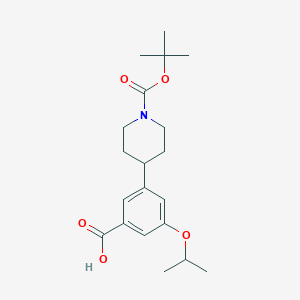

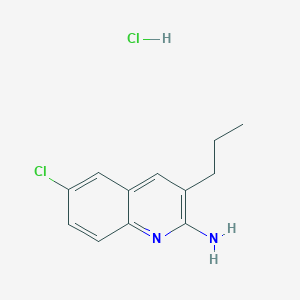
![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)

